(1-Phenyl-1h-imidazol-2-yl)methanol
Overview
Description
The compound "(1-Phenyl-1H-imidazol-2-yl)methanol" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol, a selective COX-2 inhibitor, involves nucleophilic substitution reaction followed by dehydrative cyclization, S-methylation, and oxidation . Another method for synthesizing imidazole derivatives, such as (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, involves the use of N,N-dimethylformamide/sulfur with aromatic aldehyde and o-phenylenediamine . Additionally, (1-methyl-1H-imidazol-2-yl)methanol derivatives can be prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be elucidated using various spectroscopic techniques. For example, the structure of synthesized (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol was confirmed by IR, NMR, and Mass spectra . The crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol reveals that the imidazo[1,2-a]pyridine moiety is approximately planar, and the methanol group is nearly perpendicular to its mean plane .
Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions. For instance, (1-methyl-1H-imidazol-2-yl)methanol derivatives can be converted into carbonyl compounds via the corresponding quaternary salts . The reaction of 1-benzoyl-1-methylthio-methanol with ureas leads to the synthesis of 5-phenyl-2,4-imidazolidione and related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The crystal structure analysis of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol shows that molecules are linked by hydrogen bonds, forming inversion dimers and ribbons along the crystal axis, which contributes to the formation of a three-dimensional structure . The complexes formed from bis(4-(1H-imidazol-1-yl)phenyl)methanone and benzoic acid demonstrate different coordination geometries and the formation of one-dimensional helix chains .
Scientific Research Applications
1. Corrosion Inhibition in Carbon Steel
(1-Phenyl-1h-imidazol-2-yl)methanol and its derivatives show significant potential in inhibiting the corrosion of 1020 carbon steel in acidic mediums. The molecule's efficiency in corrosion inhibition was determined through gravimetric experiments, potentiodynamic polarization, and electrochemical impedance assays, demonstrating considerable effectiveness (Costa et al., 2021).
2. Precursor in Synthesis of Carbonyl Compounds
This compound has been utilized in the synthesis of specific carbonyl compounds. By undergoing conversion through various chemical reactions, it serves as a building block for more complex molecular structures (Ohta et al., 1987).
3. Synthesis of Biomimetic Chelating Ligands
This compound derivatives have been prepared as potential precursors for the synthesis of biomimetic chelating ligands. These compounds offer a foundation for developing ligands that mimic biological molecules (Gaynor et al., 2023).
4. Structural and Complexation Studies
The compound has been a subject in structural studies and complexation stability constants. Its role in synthesizing new imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde has been explored to understand its structural properties and potential applications (Pařík & Chlupatý, 2014).
5. Fluorescent Probe Synthesis
The compound has been synthesized as a substrate for fluorescent determination of alkaline phosphatase (ALP) activity. This application signifies its potential in developing sensitive and specific probes for biomedical research (Lei et al., 2009).
6. Antimicrobial
and Antiviral ActivitiesResearch has shown that derivatives of this compound exhibit significant antimicrobial and antiviral properties. Various synthesized analogues of this compound have been tested against gram-positive, gram-negative bacteria, and fungal species, demonstrating considerable efficacy in combating these microorganisms (Sharma et al., 2009).
7. Inhibitor in Copper Corrosion
Chemically modified derivatives of this compound have been investigated for their role as inhibitors in copper corrosion, especially in acidic environments. Electrochemical studies and molecular approaches have been used to understand their effectiveness in protecting copper surfaces from corrosion (Costa et al., 2022).
8. Synthesis of Poly(amide-ether)s
This compound has been used in the synthesis of new poly(amide-ether)s with imidazole pendants. The resultant polymers, characterized by their solubility, thermal stability, and fluorescence emission properties, highlight the versatility of this compound in polymer science (Ghaemy et al., 2013).
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile heterocyclic structure .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking, due to the presence of the imidazole ring .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical processes, including enzyme catalysis and signal transduction .
properties
IUPAC Name |
(1-phenylimidazol-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-8-10-11-6-7-12(10)9-4-2-1-3-5-9/h1-7,13H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYBODMXAVVCQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60972557 | |
Record name | (1-Phenyl-1H-imidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60972557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5709-62-6 | |
Record name | NSC125683 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125683 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1-Phenyl-1H-imidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60972557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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